molecular formula C12H17NO2 B8740766 Ethyl 6-(tert-butyl)picolinate

Ethyl 6-(tert-butyl)picolinate

Cat. No. B8740766
M. Wt: 207.27 g/mol
InChI Key: GFROHDGFSJSJFP-UHFFFAOYSA-N
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Patent
US07834043B2

Procedure details

A solution of the product from Example 115C (4.95 g, 20.5 mmol) in ethanol (400 mL) was treated with Raney nickel (20.10 g) and 48% HBF4 solution (4.13 mL), and the reaction was shaken under a hydrogen atmosphere (50 psi) at 25° C. for 1 hour. The reaction mixture was filtered, diluted with water, basified with dilute NaOH solution, and partitioned between dichloromethane and water. The organic phase was washed with brine and dried over MgSO4, filtered and concentrated. The residue was chromatographed on silica gel eluting with 10% ethyl acetate in hexane to give the title compound (1.1 g, 26% yield).
Name
product
Quantity
4.95 g
Type
reactant
Reaction Step One
Name
Quantity
4.13 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
20.1 g
Type
catalyst
Reaction Step One
Yield
26%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:17])([CH3:16])[C:3](=O)[CH2:4][CH:5]1O[N:8]=[C:7]([C:10]([O:12][CH2:13][CH3:14])=[O:11])[CH2:6]1.[H+].[B-](F)(F)(F)F>C(O)C.[Ni]>[C:2]([C:3]1[N:8]=[C:7]([C:10]([O:12][CH2:13][CH3:14])=[O:11])[CH:6]=[CH:5][CH:4]=1)([CH3:17])([CH3:16])[CH3:1] |f:1.2|

Inputs

Step One
Name
product
Quantity
4.95 g
Type
reactant
Smiles
CC(C(CC1CC(=NO1)C(=O)OCC)=O)(C)C
Name
Quantity
4.13 mL
Type
reactant
Smiles
[H+].[B-](F)(F)(F)F
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
20.1 g
Type
catalyst
Smiles
[Ni]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
the reaction was shaken under a hydrogen atmosphere (50 psi) at 25° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
ADDITION
Type
ADDITION
Details
diluted with water
CUSTOM
Type
CUSTOM
Details
partitioned between dichloromethane and water
WASH
Type
WASH
Details
The organic phase was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on silica gel eluting with 10% ethyl acetate in hexane

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(C)(C)C1=CC=CC(=N1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g
YIELD: PERCENTYIELD 26%
YIELD: CALCULATEDPERCENTYIELD 25.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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